Reduction in 90-Day CDI Recurrence vs. Vancomycin in High-Risk Hospitalized Patients
In a multicenter, retrospective, observational study of 176 high-risk hospitalized patients with CDI, treatment with fidaxomicin resulted in a significantly lower 90-day recurrence rate compared to oral vancomycin (7.9% vs 19.0%, p = 0.037). After adjusting for confounders, fidaxomicin was associated with a 68.3% reduction in the odds of 90-day recurrence [1].
| Evidence Dimension | 90-day CDI recurrence rate |
|---|---|
| Target Compound Data | 7.9% recurrence |
| Comparator Or Baseline | Vancomycin: 19.0% recurrence |
| Quantified Difference | 68.3% lower odds of recurrence (p=0.037) |
| Conditions | Multicenter, retrospective, observational cohort study; 176 high-risk hospitalized patients; August 2021 - August 2024 |
Why This Matters
This data directly supports formulary decisions and clinical procurement, demonstrating that fidaxomicin provides superior long-term outcomes in the specific patient population where recurrence risk is highest.
- [1] Cox A, et al. Real-world effectiveness of fidaxomicin in patients at high risk of Clostridioides difficile recurrence. Presented at: MAD-ID 2025; Orlando, FL. View Source
